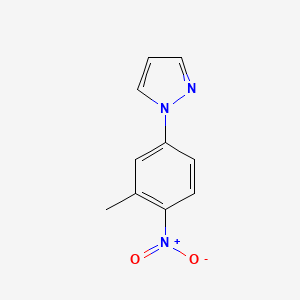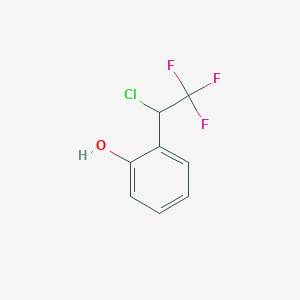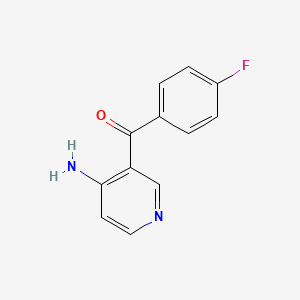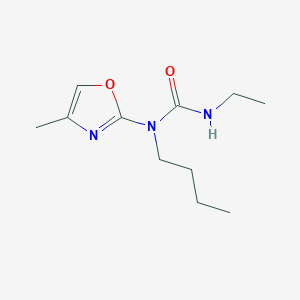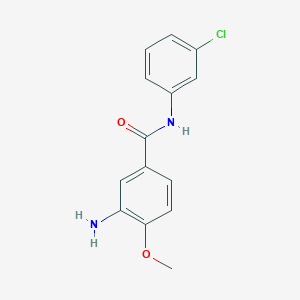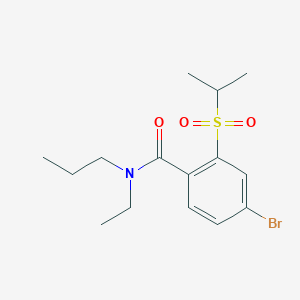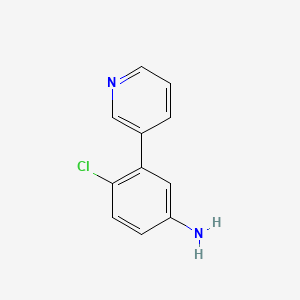
4-chloro-3-pyridin-3-ylaniline
Vue d'ensemble
Description
4-Chloro-3-pyridin-3-ylaniline is an organic compound with the molecular formula C11H9ClN2 It is characterized by a pyridine ring substituted with a chlorine atom and an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-pyridin-3-ylaniline typically involves the reaction of 2-chloro-5-nitropyridine with aniline under specific conditions. The process can be summarized as follows:
Nitration: 2-chloropyridine is nitrated to form 2-chloro-5-nitropyridine.
Reduction: The nitro group is reduced to an amino group, resulting in 2-chloro-5-aminopyridine.
Substitution: The amino group undergoes a substitution reaction with aniline to form this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. These methods are optimized for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-3-pyridin-3-ylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chlorine substituent to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 3-pyridin-3-ylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-3-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific pathways.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-chloro-3-pyridin-3-ylaniline involves its interaction with molecular targets such as enzymes and receptors. The chlorine and pyridine groups play crucial roles in binding to these targets, influencing biological pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical processes.
Comparaison Avec Des Composés Similaires
- 4-Chloro-2-pyridin-3-ylaniline
- 3-Chloro-4-pyridin-3-ylaniline
- 4-Bromo-3-pyridin-3-ylaniline
Comparison: 4-Chloro-3-pyridin-3-ylaniline is unique due to the specific positioning of the chlorine and aniline groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications .
Propriétés
Formule moléculaire |
C11H9ClN2 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
4-chloro-3-pyridin-3-ylaniline |
InChI |
InChI=1S/C11H9ClN2/c12-11-4-3-9(13)6-10(11)8-2-1-5-14-7-8/h1-7H,13H2 |
Clé InChI |
ZECCDLLQKKWPCG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C=CC(=C2)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
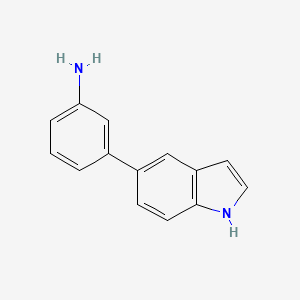
![Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B8621087.png)
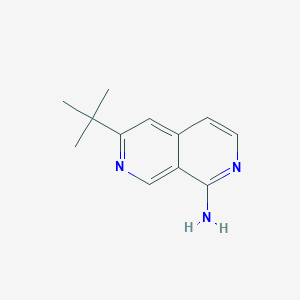

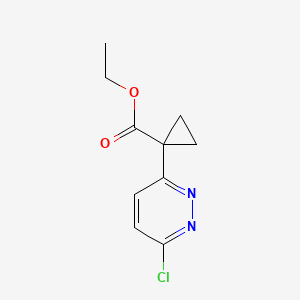
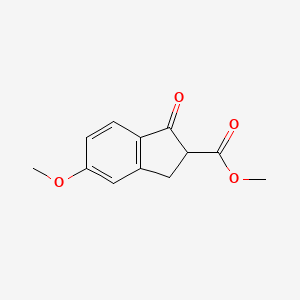
![4-cyclopropyl-5-fluoro-N-[3-methyl-5-(1,3-thiazol-5-yl)phenyl]pyrimidin-2-amine](/img/structure/B8621123.png)
